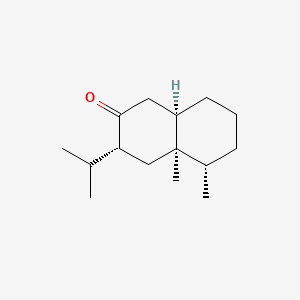
(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one is a complex organic compound characterized by its unique stereochemistry and structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of suitable precursors under controlled conditions to form the octahydronaphthalene core. The stereochemistry is carefully controlled through the use of chiral catalysts and specific reaction conditions to ensure the desired configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a subject of interest in biochemical research. It can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3R,4aR,5S,8aR)-3-Hydroxy-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadien-1-yl]decahydro-1-naphthalenecarboxylic acid
- (1S,3R,4aR,5S,8aR)-3-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Uniqueness
Compared to similar compounds, (3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one stands out due to its specific stereochemistry and the presence of the propan-2-yl group. These features contribute to its distinct chemical behavior and potential applications. The compound’s unique structure allows for selective interactions with molecular targets, making it valuable for research and industrial purposes.
Propiedades
Número CAS |
19593-08-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.372 |
Nombre IUPAC |
(3R,4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H26O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h10-13H,5-9H2,1-4H3/t11-,12+,13+,15+/m0/s1 |
Clave InChI |
PWZSAANNPRLIRC-KYEXWDHISA-N |
SMILES |
CC1CCCC2C1(CC(C(=O)C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















